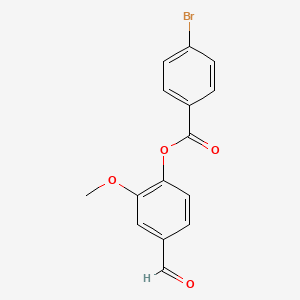

![molecular formula C15H15N3O4S B2928354 Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate CAS No. 2097922-81-9](/img/structure/B2928354.png)

Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

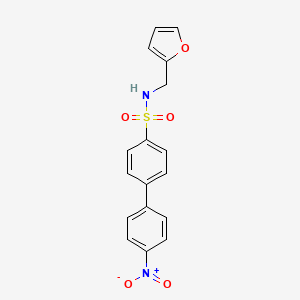

“Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .

Synthesis Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts . The structure of the synthesized compound was confirmed using IR, 1H NMR, C, H, N analysis, and LCMS .Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S- moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis

Thiadiazoles are aromatic due to their two double bonds and the sulfur lone pair . They do not interconvert and hence are structural isomers and not tautomers .Applications De Recherche Scientifique

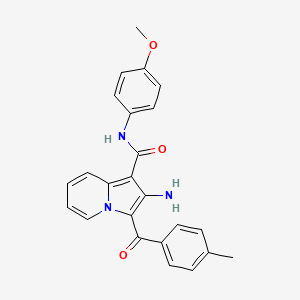

Antimicrobial Activity

Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate: and its derivatives have been studied for their potential as antimicrobial agents. The structure of the compound suggests that it could interact with bacterial cell membranes or interfere with essential bacterial enzymes, leading to inhibition of bacterial growth .

In Vitro Antimicrobial Screening

The compound has been subjected to in vitro antimicrobial activity screening. It shows promise mainly against Gram-positive bacteria , where the presence of the thiadiazole moiety may enhance membrane penetration, thus increasing its efficacy .

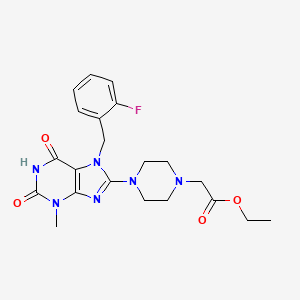

Synthesis of Novel Heterocyclic Compounds

The compound serves as a precursor in the synthesis of novel heterocyclic compounds. Its reactive sites allow for various chemical transformations, leading to the creation of a diverse range of heterocyclic structures with potential pharmacological activities .

Organic Synthesis Applications

Researchers utilize the compound in organic synthesis to develop new molecules with significant biological activity. The thiadiazole ring, in particular, is a component of interest due to its presence in many biologically active molecules .

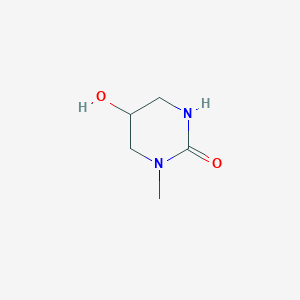

Lipophilicity Studies

The lipophilicity of thiadiazole derivatives, including Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate , is an area of research. Lipophilicity affects the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development .

Impact on Drug Design

Understanding the lipophilicity of the compound aids in predicting its behavior in biological systems, which is essential for rational drug design and development .

Anti-Inflammatory and Analgesic Activities

Thiadiazole derivatives have shown anti-inflammatory and analgesic activities in preclinical studies. These activities are measured by the compound’s ability to reduce inflammation and alleviate pain in model organisms .

Potential Therapeutic Applications

The compound’s potential to act as an anti-inflammatory and analgesic agent opens up possibilities for its use in treating conditions like arthritis and other inflammatory diseases .

Biological Evaluation as Potent Antimicrobial Agents

The compound has undergone biological evaluation to assess its potency as an antimicrobial agent. This involves testing its effectiveness against various microbial strains and comparing it to standard antibiotics .

Comparative Analysis with Existing Antibiotics

By comparing the compound’s antimicrobial activity with existing antibiotics, researchers can determine its relative efficacy and potential as a new antimicrobial drug .

Antifungal Activity

Thiadiazole derivatives, including Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate , have been explored for their antifungal properties. They may inhibit the growth of fungal pathogens, offering an alternative to traditional antifungal medications .

Exploration of New Antifungal Therapies

Research into the compound’s antifungal activity contributes to the development of new therapies for fungal infections, which is particularly important given the rise of antifungal resistance .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-21-15(20)11-4-2-10(3-5-11)14(19)18-7-6-12(9-18)22-13-8-16-23-17-13/h2-5,8,12H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEGJSVPQZXAKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B2928271.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2928274.png)

![3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2928280.png)

![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928284.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B2928288.png)

![N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2928292.png)